REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1B(O)O.Cl[C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][N:14]=1.C(=O)([O-])[O-].[K+].[K+].O>C(COC)OC>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][N:14]=1 |f:2.3.4|
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Name
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Quantity
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13.8 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)F)B(O)O
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Name
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|
Quantity
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13 g
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Type
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reactant
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Smiles
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ClC1=NC=CC2=CC=CC=C12
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Name
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tetrakistriphenylphosphine palladium(0)
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Quantity
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3 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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24.2 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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300 mL
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C(OC)COC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 20 h under N2
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Duration
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20 h
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Type
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CUSTOM
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Details
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the organic and aqueous layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with 3×150 mL of diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic fractions were dried with sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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the filtrate was evaporated to dryness
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Type
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CUSTOM
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Details
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The crude material was chromatographed on a silica gel column
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Type
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WASH
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Details
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first by eluting the catalyst byproduct with 4:1 hexanes/CH2Cl2
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Type
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WASH
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Details
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finally the product was eluted with CH2Cl2/MeOH (9.5:0.5, product Rf=0.7)
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Type
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CUSTOM
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Details
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The pure product fractions were collected
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Type
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CUSTOM
|
Details
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dried in vacuo
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Type
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CUSTOM
|
Details
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to afford
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Type
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CUSTOM
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Details
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17.7 g (92% isolated yield) of a light yellow solid, >95% pure NMR spectroscopy
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Name
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|
Type
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|
Smiles
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FC1=C(C=CC(=C1)F)C1=NC=CC2=CC=CC=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |